2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Overview
Description
The compound 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide is a structurally complex molecule that likely exhibits significant biological activity due to its diverse functional groups and stereochemistry. The presence of a benzofuran moiety suggests potential pharmacological properties, as benzofuran derivatives are often explored for their therapeutic potential.
Synthesis Analysis
The synthesis of related 2-benzofuran-2-ylacetamides has been reported using a cascade reaction approach, which involves sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization . This method provides a general and efficient route to synthesize such compounds starting from 1-(2-allyloxyaryl)-2-yn-1-ols and amines in the presence of catalytic amounts of PdI2, PPh3, and KI. Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a pyrrolidine ring, which is a common feature in many biologically active molecules. The chirality at the pyrrolidine ring suggests that the compound may exist as enantiomers, and its biological activity could be highly dependent on its stereochemistry. The diphenylacetamide moiety is another significant feature that could contribute to the molecule's binding affinity to biological targets .
Chemical Reactions Analysis
Chemical reactions involving acetamide derivatives, such as the one , can include various oxidation processes. For instance, related compounds such as 2-(pyridin-2-yl)-N,N-diphenylacetamides have been subjected to oxidation with peracetic acid and other oxidants, leading to multiple products . These reactions are typically characterized by spectroscopic methods and can be confirmed by X-ray crystallography. The specific chemical reactions that 2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide might undergo are not detailed in the provided papers, but it is reasonable to assume that it could undergo similar oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups and molecular structure. The presence of the benzofuran and pyrrolidine rings, as well as the diphenylacetamide group, would affect its solubility, melting point, and stability. While the specific properties of the compound are not provided in the papers, related compounds with benzofuran moieties have been shown to exhibit high thermal stability, as seen in the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives . The physical and chemical properties of the compound would likely be important for its potential applications in pharmaceuticals or materials science.
Scientific Research Applications
Identification in Pharmaceutical Compounds
This compound has been identified as a process impurity and major stress degradant in darifenacin hydrobromide, an active pharmaceutical ingredient. It shows stability under various conditions except oxidative degradation, which was analyzed using high-performance liquid chromatography and mass spectrometry (Thomas et al., 2012).
Cardiovascular Activity
Derivatives of this compound have been evaluated for cardiovascular activity. Specifically, certain compounds exhibited significant antihypertensive activity in animal models, indicating potential applications in treating hypertension (Davis et al., 1983).
Molecular Structure Analysis
The compound has been studied for its molecular structure, particularly in the form of darifenacin hydrobromide. Crystallographic studies have provided insights into its conformation and interactions, contributing to a better understanding of its chemical properties (Selvanayagam et al., 2009).
Potential Anti-HIV, Anticancer, and Antimicrobial Agents
Novel benzofuran derivatives, including this compound, have been synthesized and evaluated for their anti-HIV, anticancer, and antimicrobial activities. Some of these compounds demonstrated notable efficacy in vitro, particularly against HIV and fungal infections (Rida et al., 2006).
Pharmacological Characterization
The compound has been pharmacologically characterized in studies focusing on opioid receptors. Derivatives have shown high affinity for specific receptors, indicating potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Cognitive and Schizophrenia Treatment
Research on derivatives of this compound has shown efficacy in cognition studies and schizophrenia models. This suggests potential clinical applications in treating neurological disorders such as ADHD, Alzheimer's disease, and schizophrenia (Fox et al., 2005).
properties
IUPAC Name |
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGBXQDTNZMWGS-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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